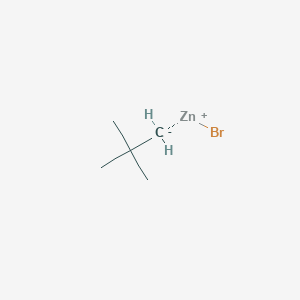

Neopentylzinc bromide

CAS No.: 676137-12-5

Cat. No.: VC3878256

Molecular Formula: C5H11BrZn

Molecular Weight: 216.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676137-12-5 |

|---|---|

| Molecular Formula | C5H11BrZn |

| Molecular Weight | 216.4 g/mol |

| IUPAC Name | bromozinc(1+);2-methanidyl-2-methylpropane |

| Standard InChI | InChI=1S/C5H11.BrH.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | BFDYADSOGAJTMG-UHFFFAOYSA-M |

| SMILES | CC(C)(C)[CH2-].[Zn+]Br |

| Canonical SMILES | CC(C)(C)[CH2-].[Zn+]Br |

Introduction

Neopentylzinc bromide, with the chemical formula C₅H₁₁BrZn, is an organozinc compound that plays a crucial role in organic synthesis. It is synthesized from 1-bromo-2,2-dimethylpropane and zinc, typically in solvents like tetrahydrofuran (THF) . This compound is highly reactive, particularly in nucleophilic substitution reactions, and is often used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Applications in Organic Synthesis

Neopentylzinc bromide is primarily used in cross-coupling reactions, particularly those catalyzed by palladium. These reactions facilitate the transfer of the neopentyl group to various electrophiles, such as aryl halides or vinyl halides, forming carbon-carbon bonds. The efficiency of these reactions is enhanced by the unique properties of neopentylzinc bromide, which help minimize catalyst deactivation.

Role in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, neopentylzinc bromide acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The mechanism involves several key steps, including oxidative addition and reductive elimination, where the neopentyl group is transferred to an electrophile. The use of lithium bromide (LiBr) in these reactions can help prevent catalyst deactivation by palladium complexes, enhancing the efficiency of the process .

Comparison with Other Organozinc Compounds

| Compound | Formula | Unique Features |

|---|---|---|

| Neopentylzinc Bromide | C₅H₁₁BrZn | High reactivity in nucleophilic substitutions; used in palladium-catalyzed reactions |

| Ethylzinc Bromide | C₂H₅BrZn | Less sterically hindered; commonly used in similar reactions but less specific |

| Phenylzinc Bromide | C₆H₅BrZn | Aromatic character allows for different reactivity patterns; often used in aromatic substitutions |

| Benzylzinc Chloride | C₇H₇ClZn | More stable than neopentylzinc bromide; used for different types of cross-coupling reactions |

Neopentylzinc bromide stands out due to its steric hindrance and effectiveness in palladium-catalyzed processes, making it particularly valuable for specific synthetic strategies.

Environmental and Safety Considerations

Neopentylzinc bromide is considered corrosive and poses environmental hazards. Handling and storage require careful attention to safety protocols to minimize risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume